molecular formula C19H17ClN2O3S B2581683 [5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate CAS No. 457650-88-3

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate

Cat. No. B2581683
CAS RN: 457650-88-3
M. Wt: 388.87
InChI Key: MMBGMSZGMHEOIQ-UHFFFAOYSA-N
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Description

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate is a chemical compound that has recently gained attention due to its potential applications in scientific research.

Scientific Research Applications

Anti-corrosion Applications

Derivatives of 8-hydroxyquinoline, closely related to the queried compound, have been investigated for their anti-corrosion potency on mild steel in acidic media. These studies utilized weight loss and electrochemical techniques to demonstrate that such compounds can serve as effective cathodic inhibitors, revealing a potential application in protecting metals against corrosion. The efficiency of these inhibitors was significantly high, reaching up to 90%, and their adsorption on the metal surface followed the Langmuir adsorption isotherm model. This suggests a promising application of similar compounds in the field of corrosion protection for metals in industrial settings (Dhaybia Douche et al., 2020).

Antimycobacterial Activity

Novel morpholine and thiomorpholine coupled 2-(thiophen-2-yl)dihydroquinolines have shown potent antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This research highlighted the synthesis of these compounds and their in vitro screening, with some derivatives demonstrating significant antimycobacterial efficacy. Such findings underscore the potential of these compounds in developing new therapeutic agents against tuberculosis (Sandeep Kumar Marvadi et al., 2019).

Anticancer Properties

Research into substituted thiophene-quinoline derivatives has unveiled their potential in anticancer therapy. These compounds were synthesized using a click chemistry approach and evaluated for their cytotoxicity against various human cancer cell lines. The study identified certain compounds exhibiting potent and selective cytotoxic effects, especially against cervical and breast cancer cell lines. This indicates a promising avenue for further exploration in cancer treatment strategies (Dina I. A. Othman et al., 2019).

Mechanism of Action

This compound may share similar mechanisms of action with related compounds. For instance, quinolinediones are known to inhibit the dephosphorylation and activation of cyclin-dependent kinases (Cdks) in vitro and in vivo .

properties

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-15-11-13(12-22-6-8-24-9-7-22)18(17-14(15)3-1-5-21-17)25-19(23)16-4-2-10-26-16/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGMSZGMHEOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate

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